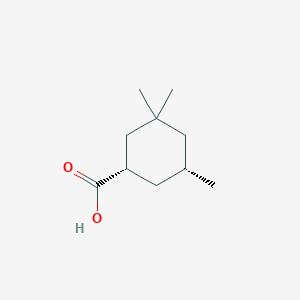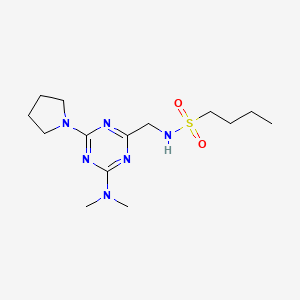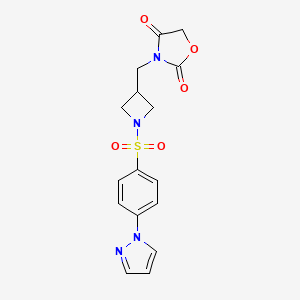
(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid, also known as TMC, is a chiral cyclic carboxylic acid that has gained significant attention in scientific research due to its potential applications in drug development and as a chiral building block in organic synthesis. TMC has a unique structure that makes it a valuable tool in the study of stereochemistry and chiral catalysis. In
Mechanism of Action
The mechanism of action of (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid is not well understood, but it is believed to act as a chiral catalyst in various reactions. (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid has been shown to be an effective catalyst in the asymmetric hydrogenation of ketones and imines, as well as in the enantioselective addition of diethylzinc to aldehydes.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid. However, studies have shown that (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid is non-toxic and has low cytotoxicity, making it a safe compound for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid in laboratory experiments is its unique chiral structure, which makes it a valuable tool in the study of stereochemistry and chiral catalysis. However, (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid can be difficult to synthesize and purify, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid. One area of research involves the development of new synthetic methods for (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid and its derivatives. Another area of research involves the use of (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid as a chiral catalyst in new reactions. Additionally, further studies are needed to fully understand the mechanism of action of (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid and its potential applications in drug development.
Conclusion:
In conclusion, (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid, or (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid, is a valuable compound in scientific research due to its unique chiral structure and potential applications in drug development and organic synthesis. While there is still much to be learned about the mechanism of action and physiological effects of (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid, it remains an important tool in the study of stereochemistry and chiral catalysis.
Synthesis Methods
(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid can be synthesized through a variety of methods, including the oxidation of 3,3,5-trimethylcyclohexanol or the hydrogenation of 3,3,5-trimethylcyclohexanone. Another popular method involves the use of a chiral auxiliary, such as (R)-2-bromobutane, to achieve enantioselective synthesis of (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid.
Scientific Research Applications
(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid has been extensively studied for its potential applications in drug development. It has been used as a chiral building block in the synthesis of various pharmaceuticals, including anti-inflammatory and antitumor agents. (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
(1S,5R)-3,3,5-trimethylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7-4-8(9(11)12)6-10(2,3)5-7/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZQGBWIXDEHRJ-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CC(C1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56933-45-0 |
Source


|
| Record name | rac-(1R,5S)-3,3,5-trimethylcyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2866230.png)
![4-chloro-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2866233.png)
![1-Adamantyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2866234.png)
![3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine trihydrochloride](/img/structure/B2866235.png)

![2-Amino-9-(3,4-dimethoxyphenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B2866238.png)
![3-(4-chlorophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2866244.png)




![2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2866249.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B2866250.png)
